N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640899-39-2
VCID: VC11821502
InChI: InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16)
SMILES: CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC
Molecular Formula: C13H15N3O2S2
Molecular Weight: 309.4 g/mol

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

CAS No.: 2640899-39-2

Cat. No.: VC11821502

Molecular Formula: C13H15N3O2S2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine - 2640899-39-2

Specification

CAS No. 2640899-39-2
Molecular Formula C13H15N3O2S2
Molecular Weight 309.4 g/mol
IUPAC Name 5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16)
Standard InChI Key XIXBRAWZIQSDBA-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC
Canonical SMILES CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC

Introduction

Structural and Chemical Identity

The compound’s IUPAC name, 5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine, reflects its three key functional groups: a pyrimidine ring, a methanesulfonylphenyl amine moiety, and a methylsulfanyl side chain. The pyrimidine core is substituted at the 2-position with a methylsulfanyl group (SCH3-\text{SCH}_3) and at the 4-position with an amine linked to a 4-methanesulfonylphenyl group (NHC6H4SO2CH3-\text{NH}-\text{C}_6\text{H}_4-\text{SO}_2\text{CH}_3).

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number2640899-39-2
Molecular FormulaC13H15N3O2S2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight309.4 g/mol
SMILESCC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC

The methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) enhances solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding. The methylsulfanyl group (SCH3-\text{SCH}_3) contributes to lipophilicity, potentially influencing membrane permeability.

StepReagents/ConditionsPurpose
15-Methyl-2-(methylsulfanyl)pyrimidin-4-amine, 4-aminophenylmethanesulfonyl chloride, base (e.g., NaHCO₃), solvent (e.g., DCM)Amine coupling
2Hydrogen peroxide, catalytic WO₃, 40–45°COxidation of thioether to sulfone

Reaction monitoring via HPLC, as described in CN103739557B , ensures completion while avoiding decomposition of sensitive intermediates.

CompoundMelting Point (°C)Solubility (mg/mL)pKa
4-Methyl-6-phenylpyrimidin-2-amine172–1730.1 (water)4.27
Target CompoundN/AN/A~4.3*

*Predicted based on structural analogy .

Comparative Analysis with Related Compounds

The target compound’s methanesulfonyl group differentiates it from simpler pyrimidines like 4-methyl-6-phenylpyrimidin-2-amine . This modification likely enhances target binding and metabolic stability, critical for drug development.

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